

In-Depth Technical Guide to AV-15a: A Potent p53-MDM2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-15a is a highly potent, orally bioavailable small molecule inhibitor of the p53-MDM2 protein-protein interaction, a critical pathway in cancer pathogenesis. Characterized by a pyrazolopyrrolidinone core, **AV-15a** has demonstrated significant efficacy in both in vitro and in vivo models. This document provides a comprehensive overview of the structural and chemical properties of **AV-15a**, including its detailed synthesis, mechanism of action, and the experimental protocols used for its characterization. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Structural and Chemical Properties

AV-15a is a novel compound designed through structure-based optimization of a pyrazolopyrrolidinone scaffold. Its chemical structure and key properties are summarized below.

Chemical Structure

The precise chemical structure of **AV-15a** is crucial for understanding its interaction with the MDM2 protein.

Table 1: Chemical Identification of AV-15a



Property	Value	
IUPAC Name	(1R,5S,6R)-5-(3-chloro-2-fluorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(2,2-dimethylpropyl)piperidin-2-yl)-3-oxa-1-azaspiro[4.4]non-8-en-2-one	
Molecular Formula	C31H34Cl2FN3O2	
Molecular Weight	582.53 g/mol	
SMILES String	CINVALID-LINK [C@]2(C3=C(C=C(CI)C=C3)C(=O)N2)C4=CC= C(CI)C=C4	
PDB ID	6GGN[1]	

Physicochemical Properties

The physicochemical properties of **AV-15a** contribute to its drug-like characteristics, including its oral bioavailability.

Table 2: Physicochemical Properties of AV-15a

Property	Value
logP (calculated)	5.8
Topological Polar Surface Area	58.9 Ų
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	4
Rotatable Bonds	5

Biological Activity and Mechanism of Action

AV-15a functions by disrupting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. By



inhibiting the p53-MDM2 interaction, **AV-15a** stabilizes p53, leading to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells.

In Vitro Activity

The potency of **AV-15a** has been quantified through various in vitro assays.

Table 3: In Vitro Activity of AV-15a

Assay	Cell Line	Endpoint	Value
TR-FRET	-	IC50	0.08 nM[2]
Cell Growth Inhibition	SJSA-1	GI50	11 nM[2]

In Vivo Efficacy

AV-15a has demonstrated excellent oral efficacy in preclinical cancer models. In a human SJSA-1 osteosarcoma xenograft model, oral administration of **AV-15a** led to significant tumor growth inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the experimental findings related to **AV-15a**.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of **AV-15a** against the p53-MDM2 interaction.

Protocol:

- · Reagents:
 - Recombinant human MDM2 protein (residues 1-118) with a His-tag.



- Biotinylated p53 peptide (12-1, corresponding to residues 13-29 of human p53).
- Europium-labeled anti-His antibody (donor fluorophore).
- Streptavidin-conjugated acceptor fluorophore.
- Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% BSA.
- Procedure: a. A solution of MDM2 protein and biotinylated p53 peptide is prepared in the assay buffer. b. Serial dilutions of AV-15a are added to the wells of a 384-well plate. c. The MDM2/p53 peptide mixture is then added to the wells containing the test compound. d. The plate is incubated for 60 minutes at room temperature. e. A detection mixture containing the Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor is added to each well. f. The plate is incubated for another 60 minutes at room temperature in the dark. g. The TR-FRET signal is read on a suitable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).
- Data Analysis:
 - The ratio of the acceptor to donor fluorescence is calculated.
 - IC50 values are determined by fitting the data to a four-parameter logistic equation.

SJSA-1 Xenograft Model

This in vivo model was used to assess the oral efficacy of AV-15a in a human cancer model.

Protocol:

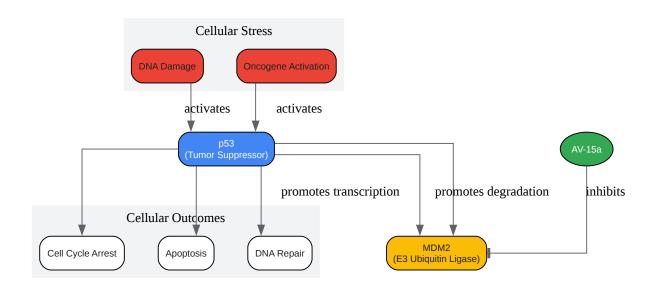
- Animal Model:
 - Female athymic nude mice (6-8 weeks old).
- Cell Culture and Implantation: a. SJSA-1 human osteosarcoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. b. Cells are harvested, and a suspension of 5 x 10⁶ cells in 100 μL of a 1:1 mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.



- Treatment: a. Tumor growth is monitored, and when tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups. b. **AV-15a** is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily. c. The control group receives the vehicle alone.
- Efficacy Evaluation: a. Tumor volume is measured twice weekly using calipers (Volume =
 (length x width²)/2). b. Body weight is monitored as an indicator of toxicity. c. At the end of
 the study, tumors are excised and weighed.
- Ethical Considerations:
 - All animal experiments are conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.

Visualizations

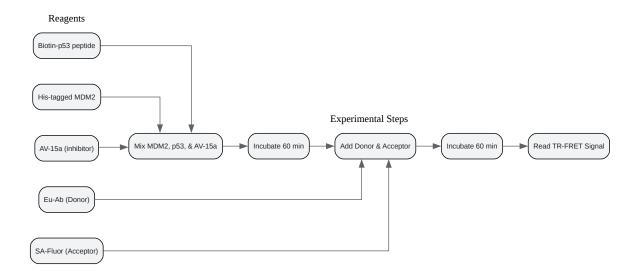
Diagrams illustrating key pathways and workflows provide a clear visual understanding of the scientific concepts.



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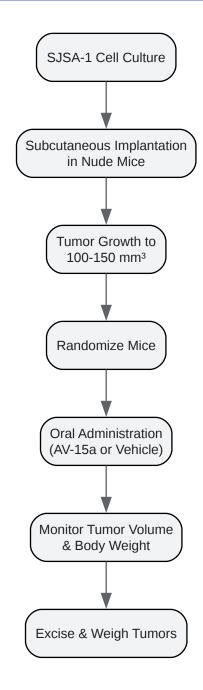
Caption: p53-MDM2 signaling pathway and the inhibitory action of AV-15a.



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Caption: Workflow for the TR-FRET assay to measure AV-15a activity.





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